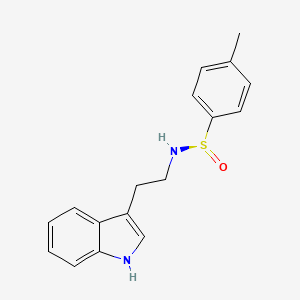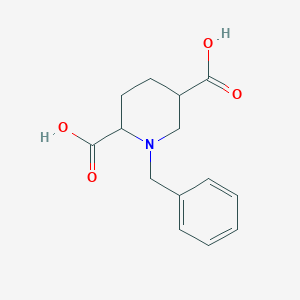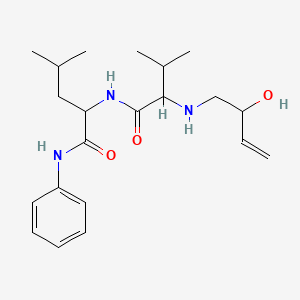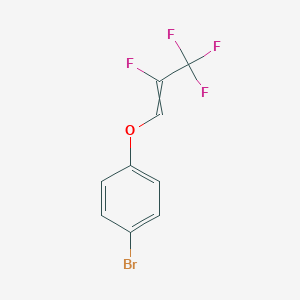![molecular formula C10H6F3NO4 B13708138 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H6F3NO4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazolidine-2,5-dione moiety
Métodos De Preparación
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidine products.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activities. The oxazolidine ring can also participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Comparación Con Compuestos Similares
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Oxazolidine-2,5-dione derivatives: Compounds with different substituents on the oxazolidine ring exhibit diverse reactivity and applications.
Polydithienylpyrroles: These compounds, which include trifluoromethoxyphenyl units, are used in electrochromic devices and have distinct electronic properties.
Propiedades
Fórmula molecular |
C10H6F3NO4 |
|---|---|
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethoxy)phenyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)18-6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16) |
Clave InChI |
GFWHJEITEREXMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)






![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)


